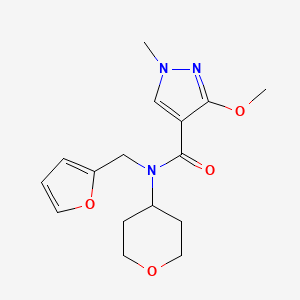

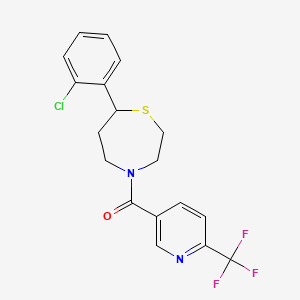

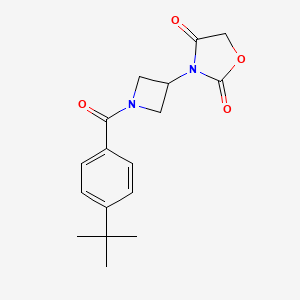

![molecular formula C13H10N2O B2834411 2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile CAS No. 122055-54-3](/img/structure/B2834411.png)

2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile

説明

科学的研究の応用

Synthesis and Spectral Characterization

The compound 2-[3-(4-Methoxyphenyl)prop-2-enylidene]propanedinitrile, closely related to Salen compounds, has been synthesized and characterized through various spectral techniques such as IR, (1)H NMR, (13)C NMR, and UV-vis spectroscopy. These compounds, including reduced Salen and N-alkylated Salen, have shown spectral behaviors indicative of positive solvatochromism when examined in different solvent environments. The molecular geometry and vibrational frequencies have been optimized and computed using density functional methods, providing insights into the tautomeric stability and spectral properties of these compounds (Jeslin Kanaga Inba et al., 2013).

Chemical Synthesis Routes

Another study focused on the synthesis of 2-methoxypyridine-3-carbonitriles via the condensation of propanedinitrile with various enals or enones. This one-step synthesis route in a methanol-sodium methoxide system highlights the compound's role in facilitating the formation of substituted 2-aminobenzene-1,3-dicarbonitriles as by-products, underscoring its utility in organic synthesis and the production of pyridine derivatives (Victory et al., 1993).

Emission Properties and Chromism

The BF₂ complex of a structurally similar compound, 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione, demonstrates multiple chromisms including mechano-, thermo-, and solvatochromic effects, alongside aggregation- or crystallization-induced emission enhancements. This study highlights the significant impact of electron-donating groups on the π-delocalization within the conjugate system, offering insights into the compound's potential applications in optical materials and sensors (Galer et al., 2014).

Natural Product Isolation

Research on red Mexican propolis led to the isolation of compounds with a similar structural motif, indicating the presence of 1,3-diarylpropane and 1,3-diarylpropene skeletons for the first time in propolis. This study not only expands the chemical diversity of natural products but also suggests potential biological activities associated with these structural frameworks (Lotti et al., 2010).

Nonlinear Optical Properties

Chalcone derivatives, closely related to the compound , have been investigated for their nonlinear optical properties using both theoretical and experimental approaches. These studies, focusing on the chalcone's derivatives, highlight the potential of these compounds in optical technologies, especially in the development of materials with high nonlinear optical responses and optical limiting capabilities (Mathew et al., 2019).

特性

IUPAC Name |

2-[3-(4-methoxyphenyl)prop-2-enylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O/c1-16-13-7-5-11(6-8-13)3-2-4-12(9-14)10-15/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASQQJHPXTIBFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC=C(C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

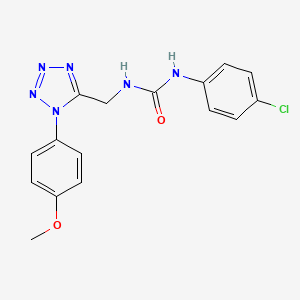

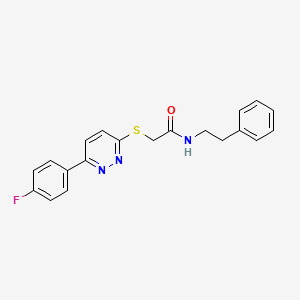

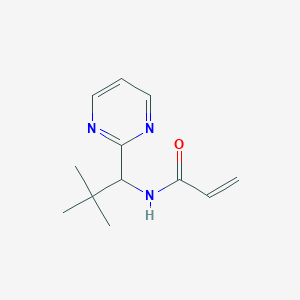

![N-benzyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2834338.png)

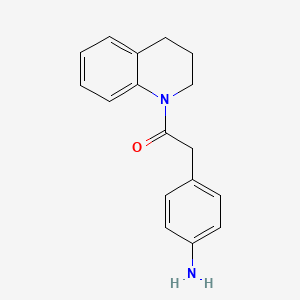

![2-(4-fluorophenyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2834343.png)